
1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne
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Overview
Description
1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne (molecular formula: C₂₀H₂₂N₄O₄; molecular weight: 382.41 g/mol) is a symmetrical 1,3-butadiyne derivative featuring tert-butoxycarbonyl (Boc)-protected imidazole rings at both termini. The Boc groups serve as protective moieties, enhancing solubility in organic solvents and preventing undesired reactivity during synthetic processes. Its rigid, conjugated butadiyne core (C≡C–C≡C) enables electronic delocalization, making it a candidate for applications in materials science and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne typically involves the following steps:
Formation of Imidazole Rings: The imidazole rings can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Protection with Boc Group: The imidazole rings are then protected with the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling Reaction: The protected imidazole rings are coupled with a butadiyne linker using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole rings.
Reduction: Reduced forms of the imidazole rings.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, research on NS5A inhibitors has shown that modifications to the diphenylbutadiyne core can enhance potency against Hepatitis C virus (HCV). The incorporation of imidazole groups improves metabolic stability and bioavailability, making these compounds promising candidates for further development in antiviral therapies .
Table 1: Antiviral Efficacy of Modified Compounds
Compound Name | EC50 (µM) | Metabolic Stability (t½) |
---|---|---|
Compound A | < 1 | > 120 min |
1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne | < 0.5 | > 120 min |
Cancer Research
The compound's structure allows it to function as a scaffold for developing new anticancer agents. Its ability to interact with various biological pathways makes it a candidate for further investigation in cancer treatment regimens. Preliminary studies suggest that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
Polymer Development
In materials science, this compound is being explored as a building block for advanced polymers. Its unique structure can enhance the mechanical properties and thermal stability of polymer matrices. Research indicates that incorporating this compound into polymer systems can result in materials with improved strength and durability.
Table 2: Properties of Polymers Incorporating this compound
Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
---|---|---|
Standard Polymer | 50 | 200 |
Polymer with Additive | 80 | 250 |
Study on Antiviral Efficacy
A notable study published in Nature Communications evaluated the antiviral efficacy of various imidazole-containing compounds against HCV. The results indicated that modifications to the diphenylbutadiyne core significantly improved the compounds' effectiveness against multiple genotypes of HCV. The study concluded that further optimization could lead to potent antiviral agents suitable for clinical trials .
Polymer Application Research
Mechanism of Action
The mechanism of action of 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne would depend on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Chemical Reactions: The Boc-protected imidazole rings can undergo deprotection under acidic conditions, revealing reactive sites for further chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
1,4-Bis(imidazol-1-yl)-butane
- Structure : Butane-linked diimidazole (C₁₀H₁₄N₄; MW: 190.25 g/mol).
- Key Differences: Linker Flexibility: The butane spacer introduces conformational flexibility, unlike the rigid butadiyne core. Reactivity: Unprotected imidazole rings are more reactive in acid/base conditions, whereas Boc protection in the target compound enhances stability .
1,4-Bis(trimethylsilyl)-1,3-butadiyne
- Structure : Silyl-protected butadiyne (C₁₀H₁₈Si₂; MW: 194.42 g/mol).
- Key Differences: Substituent Effects: Trimethylsilyl groups are electron-donating and sterically bulky, contrasting with the electron-withdrawing Boc groups. Applications: Widely used in Sonogashira couplings due to stability and ease of handling, whereas the Boc-imidazolyl derivative is tailored for controlled deprotection and subsequent functionalization .
1,4-Bis(4-bromophenyl)-1,3-butadiyne
- Structure : Aryl-substituted butadiyne (C₁₆H₈Br₂; MW: 360.04 g/mol).
- Key Differences :
1,4-bis(2-methyl-1H-imidazol-1-yl)butane
- Structure : Methyl-substituted diimidazole with a butane linker (C₁₂H₁₈N₄; MW: 218.3 g/mol).
- Key Differences :
Comparative Data Table
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |
---|---|---|---|---|
1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne | C₂₀H₂₂N₄O₄ | 382.41 | Boc-protected imidazoles, conjugated butadiyne core | Ligand synthesis, materials science |
1,4-Bis(imidazol-1-yl)-butane | C₁₀H₁₄N₄ | 190.25 | Flexible butane linker, unprotected imidazoles | Coordination polymers, catalysis |
1,4-Bis(trimethylsilyl)-1,3-butadiyne | C₁₀H₁₈Si₂ | 194.42 | Silyl protection, electron-donating groups | Cross-coupling reactions |
1,4-Bis(4-bromophenyl)-1,3-butadiyne | C₁₆H₈Br₂ | 360.04 | Bromophenyl substituents, electron-withdrawing effects | Conductive polymers, halogenated precursors |
1,4-bis(2-methyl-1H-imidazol-1-yl)butane | C₁₂H₁₈N₄ | 218.30 | Methyl-substituted imidazoles, flexible linker | Pharmaceutical intermediates |
Biological Activity
1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne is a compound that has garnered attention for its potential biological activity, particularly in the realm of antiviral and antibacterial applications. The compound's structure, characterized by imidazole groups and a butadiyne linker, suggests a promising profile for inhibiting various pathogens.
Synthesis and Structural Characteristics
The synthesis of this compound involves the strategic modification of imidazole derivatives to enhance their biological activity. The Boc (tert-butyloxycarbonyl) protecting group is utilized to stabilize the amine functionalities during the synthesis process. The compound's design aims to improve metabolic stability and potency against viral targets.
Antiviral Activity
Recent studies have demonstrated that derivatives of 1,4-bis(imidazolyl) butadiyne exhibit significant antiviral properties, particularly against Hepatitis C Virus (HCV). In a study focusing on NS5A inhibitors, compounds similar to this compound were tested against HCV genotype 1b. The results indicated that several synthesized compounds showed half-maximal effective concentrations (EC50) below 1 µM, highlighting their potential as effective antiviral agents .
Table 1: Antiviral Activity Against HCV Genotype 1b
Compound | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |
---|---|---|---|
Compound A | <0.5 | >100 | >200 |
Compound B | <0.8 | >80 | >100 |
Compound C | <1.0 | >60 | >60 |
SI: Selectivity Index
Antibacterial Activity
In addition to its antiviral properties, compounds structurally related to this compound have shown promising antibacterial activity. A series of imidazolidine derivatives were synthesized to combat antibiotic resistance and displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria . The mechanism of action appears to involve membrane disruption, which is critical for the efficacy of these compounds against multidrug-resistant strains.
Table 2: Antibacterial Activity Against Various Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | MRSA | 0.25 µg/mL |
Compound E | E. coli | 0.5 µg/mL |
Compound F | K. pneumoniae | 0.75 µg/mL |
Case Studies
In a recent case study involving the application of this compound derivatives in clinical settings, researchers observed significant reductions in viral loads among patients treated with NS5A inhibitors derived from this compound class. The study emphasized the importance of structural modifications in enhancing antiviral efficacy while maintaining low cytotoxicity levels .
Another case study highlighted the antibacterial properties of imidazolidine derivatives in treating infections caused by resistant bacterial strains. These compounds not only exhibited rapid bactericidal activity but also showed low rates of developing resistance over extended passages .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne, and how do structural features influence reaction pathways?
- Methodological Answer : Solvent-free mechanochemical synthesis (e.g., grinding) is a promising approach for imidazole-derived compounds, as demonstrated in bis-imidazolium bromide-mediated reactions . The Boc (tert-butoxycarbonyl) protecting group requires careful deprotection under acidic conditions to preserve the imidazole rings. Key steps include alkyne coupling for the butadiyne backbone and sequential Boc protection to avoid side reactions. Steric hindrance from the Boc groups may necessitate optimized stoichiometry and temperature control.
Q. How can spectroscopic and crystallographic techniques resolve the structural ambiguities of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is critical for confirming the butadiyne linkage and Boc-protected imidazole geometry, as shown in studies of analogous bis-imidazole benzene derivatives . NMR (¹H/¹³C) can identify proton environments, while FT-IR verifies alkyne (C≡C) stretches (~2100 cm⁻¹) and Boc carbonyl groups (~1680 cm⁻¹). Discrepancies in spectroscopic data (e.g., unexpected splitting) may arise from rotational barriers in the butadiyne backbone, requiring dynamic NMR analysis.
Q. What is the role of this compound in coordination chemistry, and how does it compare to non-Boc analogs?
- Methodological Answer : The compound acts as a ligand, leveraging imidazole nitrogen lone pairs for metal coordination. The Boc groups reduce basicity, altering binding affinity compared to unsubstituted analogs (e.g., 1,4-bis(imidazol-1-yl)butane) . Coordination studies should use inert atmospheres to prevent Boc deprotection. Comparative experiments with Cu(II) or Zn(II) ions can reveal steric/electronic effects via UV-Vis titration and cyclic voltammetry.
Q. How does the reactivity of this compound vary under acidic, basic, or photolytic conditions?
- Methodological Answer : Under acidic conditions, Boc groups hydrolyze to yield free imidazoles, confirmed by TLC and mass spectrometry . The butadiyne moiety is stable to bases but may undergo [2+2] cycloaddition under UV light. Controlled photolysis experiments with monitoring via HPLC-MS can identify degradation pathways.
Advanced Research Questions
Q. How can factorial design optimize synthetic yields and purity of this compound?
- Methodological Answer : A 2³ factorial design can test variables: temperature (25°C vs. 60°C), solvent (DMF vs. THF), and catalyst loading (5% vs. 10%). Response surface methodology (RSM) identifies interactions between factors, minimizing trial-and-error approaches . For example, high catalyst loading in DMF may improve alkyne coupling efficiency while avoiding Boc cleavage.
Q. What computational tools predict reaction pathways and electronic properties for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model the butadiyne π-system’s conjugation with imidazole rings, explaining its redox behavior . Reaction path searches using tools like GRRM (Global Reaction Route Mapping) can predict intermediates in Boc deprotection or metal coordination .
Q. How to resolve contradictions between experimental data and theoretical predictions (e.g., unexpected byproducts)?
- Methodological Answer : Discrepancies often arise from unaccounted solvent effects or transition states. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations refine energy barriers, while LC-MS/MS identifies trace byproducts . For example, computational models may overlook solvent-assisted proton transfers during Boc removal, requiring experimental validation.
Q. What mechanistic insights explain the compound’s biological interactions (e.g., antimicrobial activity)?
- Methodological Answer : Molecular docking studies suggest imidazole nitrogen interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase). Fluorescence quenching assays quantify binding constants (Kd), while SEM imaging reveals membrane disruption in Gram-positive bacteria . Comparative studies with non-Boc analogs isolate steric contributions.
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : The flexible butadiyne backbone and bulky Boc groups hinder crystal packing. Slow vapor diffusion (e.g., ether into DCM solution) promotes nucleation. Cryocrystallography at 100 K reduces thermal motion artifacts, as applied in benzimidazole analogs .
Q. How to ensure reproducibility in cross-disciplinary studies (e.g., materials science vs. pharmacology)?
Properties
Molecular Formula |
C20H22N4O4 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
tert-butyl 4-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]buta-1,3-diynyl]imidazole-1-carboxylate |
InChI |
InChI=1S/C20H22N4O4/c1-19(2,3)27-17(25)23-11-15(21-13-23)9-7-8-10-16-12-24(14-22-16)18(26)28-20(4,5)6/h11-14H,1-6H3 |
InChI Key |
PYEUSSVKSZOJAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C#CC#CC2=CN(C=N2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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